2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene
Description
Properties
CAS No. |
918866-67-8 |
|---|---|
Molecular Formula |
C13H9NO3S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
2-[3-(4-nitrophenoxy)prop-1-ynyl]thiophene |
InChI |
InChI=1S/C13H9NO3S/c15-14(16)11-5-7-12(8-6-11)17-9-1-3-13-4-2-10-18-13/h2,4-8,10H,9H2 |
InChI Key |
GPRVBEYUDBKCPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C#CCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
One effective method involves utilizing palladium-catalyzed cross-coupling reactions. This technique allows for the formation of carbon-carbon bonds by coupling aryl halides with alkynes or other nucleophiles.
Reagents :
- Aryl halide (e.g., 4-nitrophenol derivative)
- Alkyne (e.g., propyne)
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
- Base (e.g., potassium carbonate)
-
- Solvent: Dimethylformamide (DMF)
- Temperature: Typically between 60–100 °C
- Time: Reaction times can vary from several hours to overnight depending on the substrate.
This method has been shown to yield high purity products with good functional group tolerance.
Nucleophilic Substitution Reactions
Another approach is through nucleophilic substitution reactions where an electrophilic thiophene derivative is reacted with a nitrophenoxy-propynyl nucleophile.
Reagents :
- Thiophene derivative
- Nitrophenoxy-propynyl compound (synthesized separately)
-
- Solvent: Commonly DMF or DMSO
- Temperature: Reflux or room temperature depending on reactivity
- Time: Several hours to overnight
This method often requires careful control of reaction conditions to optimize yield and minimize side reactions.
Data Table of Reaction Conditions and Yields
| Method | Reagents Used | Solvent | Temperature (°C) | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Aryl halide, Alkyne, Pd catalyst | Dimethylformamide | 60–100 | Up to 85% | High functional group tolerance |
| Nucleophilic Substitution | Thiophene derivative, Nitrophenoxy-propynyl | DMF/DMSO | Reflux/RT | Varies | Requires careful control |
Chemical Reactions Analysis
Cycloaddition Reactions
The terminal alkyne group enables participation in Huisgen azide-alkyne cycloaddition (click chemistry) to form triazole derivatives. For example:
-
Reaction : Cu(I)-catalyzed cycloaddition with azides yields 1,2,3-triazole-linked conjugates.
-
Conditions : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), H₂O/THF (1:1), 25°C, 12 h .
| Reactants | Product | Yield (%) | Reference |
|---|---|---|---|
| R-N₃ | Triazole derivative | 70–85 |
Catalytic Cross-Coupling
The alkyne moiety facilitates Sonogashira coupling with aryl/alkyl halides for extended π-conjugation:
-
Reaction : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), NEt₃, THF, 60°C .
-
Example : Coupling with iodobenzene forms a biphenyl-thiophene hybrid.
| Halide | Product | Yield (%) | Reference |
|---|---|---|---|
| Ph-I | Ph-C≡C-Thiophene | 65–78 |
Reduction of Nitro Group
The 4-nitrophenoxy group undergoes catalytic hydrogenation to an amine:
-
Product : 2-[3-(4-Aminophenoxy)prop-1-yn-1-yl]thiophene.
| Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| H₂/Pd/C | NH₂-C₆H₄-O- | 90–95 |
Electrophilic Substitution on Thiophene
The thiophene ring undergoes sulfonation or nitration at the α-position:
| Reaction | Position | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | C3 | 3-Nitro-thiophene | 60–70 | |
| Sulfonation | C5 | 5-Sulfo-thiophene | 55–65 |
S-Alkylation of Thiophene
The sulfur atom in thiophene reacts with alkyl halides under basic conditions:
| Alkyl Halide | Product | Yield (%) | Reference |
|---|---|---|---|
| CH₃Br | S-CH₃ | 75–80 |
Hydrolysis of Propargyl Ether
Under acidic conditions, the propargyl ether cleaves to form a ketone:
| Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| HCl/H₂O | C=O | 50–60 |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiophene derivatives, including those similar to 2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene. Research indicates that compounds with thiophene scaffolds exhibit significant growth inhibition against various cancer cell lines. For instance, compounds with similar structures have shown better activity than standard chemotherapy agents like 5-fluorouracil, suggesting that modifications to the thiophene ring can enhance antitumor efficacy .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes associated with tumor growth, such as dihydrofolate reductase (DHFR). Studies have demonstrated that certain thiophene derivatives can act as potent inhibitors of DHFR, which is crucial for DNA synthesis and cell proliferation . The ability to design compounds that target specific pathways in cancer cells makes this class of compounds particularly valuable in drug development.
Materials Science
Conductive Polymers
Thiophene derivatives are widely used in the development of conductive polymers. The incorporation of nitrophenoxy groups can enhance the electronic properties of these materials, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The unique electronic properties imparted by the thiophene backbone allow for efficient charge transport and improved device performance .
Nanocomposites
Research has shown that combining thiophene derivatives with nanoparticles can lead to enhanced mechanical and electrical properties in nanocomposite materials. These composites are explored for use in flexible electronics and sensors due to their lightweight and robust nature.
Environmental Science
Pollutant Degradation
Compounds like this compound are being investigated for their potential in environmental remediation. Their ability to degrade pollutants, particularly nitroaromatic compounds, positions them as candidates for use in bioremediation strategies. The nitrophenoxy group enhances the reactivity of the compound towards various environmental contaminants, facilitating their breakdown into less harmful substances .
Case Studies
Mechanism of Action
The mechanism of action of 2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiophene ring can interact with various biological molecules. These interactions can lead to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The electronic and steric properties of substituents significantly influence the behavior of thiophene derivatives. Below is a comparative analysis:
Table 1: Substituent Effects in Thiophene Derivatives
Key Insights :
Key Insights :
Structural and Crystallographic Features
Table 3: Crystallographic Comparison
Biological Activity
2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy, antimicrobial action, and enzyme inhibition. This article explores the synthesis, characterization, and biological evaluations of this compound, drawing from various studies to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that integrate thiophene and nitrophenoxy moieties. The compound's structure can be elucidated using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), confirming the presence of characteristic functional groups.
Anticancer Activity
Research indicates that compounds containing thiophene derivatives exhibit significant anticancer properties. The evaluation of this compound against various cancer cell lines has shown promising results. For instance, studies have demonstrated that similar thiophene derivatives can induce apoptosis in cancer cells, such as MCF7 and HepG2 cell lines, suggesting a mechanism involving the activation of apoptotic pathways .
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF7 | Data Needed |
| Other Thiophene Derivative | HepG2 | 24.213 ± 0.29 |
| Standard Drug (Cisplatin) | Various | Reference Value |
Antimicrobial Activity
Antimicrobial testing has shown that thiophene derivatives can possess substantial antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various pathogens have been assessed, revealing that compounds similar to this compound can outperform standard antibiotics in certain contexts .
Table 2: Antimicrobial Activity of Thiophene Derivatives
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | Data Needed |
| Other Thiophene Derivative | E. coli | 0.22 - 0.25 |
| Standard Antibiotic | Various | Reference Value |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes associated with various diseases. For example, enzyme inhibition assays have indicated potential activity against β-glucuronidase and α-glucosidase, which are relevant in conditions like diabetes and cancer .
Table 3: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (μM) |
|---|---|---|
| This compound | β-glucuronidase | Data Needed |
| Other Thiophene Derivative | α-glucosidase | 19.9 ± 0.285 |
Case Studies
Several case studies have highlighted the efficacy of thiophene derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A study involving a series of thiophenes demonstrated significant cytotoxic effects against PC-3 prostate cancer cells, with some derivatives showing IC50 values lower than those of established chemotherapeutics.
- Antimicrobial Resistance : Research showed that certain thiophene compounds could effectively combat antibiotic-resistant strains of bacteria, suggesting their potential as new therapeutic agents in treating infections where traditional antibiotics fail.
Q & A
Q. What are the optimal synthetic routes for preparing 2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Sonogashira coupling between a halogenated thiophene derivative and 3-(4-nitrophenoxy)prop-1-yne. Key factors include:
- Catalyst System : Pd(PPh₃)₂Cl₂/CuI in a 1:2 molar ratio.
- Solvent : THF or DMF under inert atmosphere (N₂/Ar).
- Temperature : 60–80°C for 12–24 hours.
- Purification : Column chromatography (silica gel, hexane/EtOAc 4:1) achieves >85% purity.
Substitution patterns on the thiophene ring (e.g., halogen position) and steric hindrance from the nitro group may require adjusted equivalents of alkyne (1.2–1.5 equiv) .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 100–295 K resolves bond lengths and angles. Refinement via SHELXL (v.2018/3) includes:
- Parameters : Isotropic/anisotropic displacement, hydrogen bonding constraints.
- Validation : R-factor <0.05, data-to-parameter ratio >15:1.
Example refinement metrics (from analogous structures):
| Parameter | Value |
|---|---|
| R-factor | 0.053 |
| wR-factor | 0.140 |
| Mean C–C bond error | 0.004 Å |
Q. What spectroscopic techniques confirm the molecular structure, and how are data interpreted?
- Methodological Answer :
- NMR : ¹H NMR (400 MHz, CDCl₃) shows thiophene protons at δ 7.2–7.4 ppm and alkyne protons as a singlet (~δ 3.1 ppm).
- HRMS : Exact mass calculated for C₁₃H₈N₂O₃S: 272.0234; observed m/z 272.0236 (Δ <2 ppm) .
- FT-IR : Nitro group vibrations at ~1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric stretch) .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonds, π-stacking) influence the solid-state packing of this compound?
- Methodological Answer : Graph-set analysis (via Mercury CSD 4.3 ) identifies dominant motifs:
Q. Why might discrepancies arise between computational (DFT) and experimental (SC-XRD) bond lengths, and how are they resolved?
- Methodological Answer : Discrepancies often stem from:
- Crystal Packing Effects : DFT models isolated molecules, while SC-XRD accounts for lattice forces.
- Thermal Motion : Anisotropic displacement parameters in XRD vs. static DFT geometry.
Mitigation strategies: - Periodic DFT : Incorporates crystal environment (e.g., VASP, CASTEP).
- Twinned Data Refinement : Use SHELXL 's TWIN/BASF commands for multi-domain crystals .
Q. How does the nitro group’s electronic effect modulate reactivity in cross-coupling reactions?
- Methodological Answer : The nitro group is a strong electron-withdrawing substituent:
- Alkyne Activation : Enhances electrophilicity of the propiolic ether, accelerating Pd-catalyzed couplings.
- Side Reactions : Nitro reduction (to NH₂) may occur under H₂ or with Zn/HCl. Monitor via TLC (Rf shift from 0.7→0.3 in EtOAc).
Controlled conditions (e.g., low H₂ pressure, short reaction times) suppress reduction .
Q. What strategies optimize this compound’s incorporation into π-conjugated polymers for optoelectronic applications?
- Methodological Answer :
- Co-polymer Design : Combine with electron-rich monomers (e.g., 3-hexylthiophene) via Stille coupling.
- Bandgap Tuning : Nitro group lowers LUMO (-3.1 eV vs. -2.8 eV for non-nitro analogs), enhancing electron transport.
- Characterization : UV-Vis (λmax ~450 nm) and cyclic voltammetry (Ered = -1.2 V vs. Ag/Ag⁺) .
Data Contradiction Analysis
Q. How to address conflicting NMR and XRD data regarding substituent orientation?
- Methodological Answer :
- Dynamic Effects : NMR time-averaged signals may mask conformational isomers. Use VT-NMR (variable temperature) to detect rotamers.
- XRD vs. Solution State : SC-XRD captures the dominant solid-state conformation, while NMR reflects dynamic equilibria.
Example: A 10° dihedral angle difference between SC-XRD (85°) and DFT (75°) suggests solvent-induced flexibility .
Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
